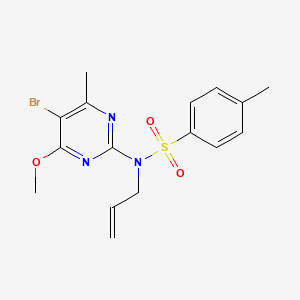![molecular formula C16H14I2N6O4 B11672120 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-YL)-N’-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]乙酰肼是一种复杂的有机化合物,其特征在于嘌呤衍生物与酰肼部分相连。
准备方法
合成路线和反应条件
2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-YL)-N’-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]乙酰肼的合成通常涉及嘌呤衍生物与酰肼的缩合反应。反应条件通常需要受控的环境,具有特定的温度和pH值,以确保获得高纯度的所需产物。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器进行大规模合成,以保持一致的反应条件。该工艺包括纯化步骤,如重结晶或色谱法,以分离最终产物。
化学反应分析
反应类型
该化合物可以进行多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化态。
还原: 还原反应可以改变连接到嘌呤环上的官能团。
取代: 酰肼部分可以参与取代反应,导致形成新的衍生物。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。这些条件通常涉及受控的温度和惰性气氛,以防止不必要的副反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生更高氧化态的衍生物,而取代反应可以产生各种官能化的化合物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。其独特的结构允许创建用于筛选潜在药物候选者的多样化化学文库。
生物学
在生物学研究中,研究该化合物与各种生物分子的相互作用。其与特定蛋白质或核酸结合的能力使其成为探测生物途径的宝贵工具。
医学
在医学上,该化合物显示出作为治疗剂的希望。其结构特征表明其可能对某些疾病具有活性,使其成为药物开发的候选药物。
工业
在工业领域,该化合物用于合成特种化学品。其反应性和稳定性使其适用于各种应用,包括先进材料的生产。
作用机制
2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-YL)-N’-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性并影响生物途径。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-YL 衍生物: 这些化合物共享嘌呤核心,但连接的官能团不同。
酰肼衍生物: 具有类似酰肼部分但核心结构不同的化合物。
独特性
使 2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-YL)-N’-[(E)-(2-羟基-3,5-二碘苯基)亚甲基]乙酰肼与众不同的是,它将嘌呤衍生物与酰肼部分相结合,提供了一套独特的化学和生物学特性。这种双重功能使其在各个领域具有广泛的应用,使其成为备受关注的化合物。
属性
分子式 |
C16H14I2N6O4 |
|---|---|
分子量 |
608.13 g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14I2N6O4/c1-22-14-12(15(27)23(2)16(22)28)24(7-19-14)6-11(25)21-20-5-8-3-9(17)4-10(18)13(8)26/h3-5,7,26H,6H2,1-2H3,(H,21,25)/b20-5+ |
InChI 键 |
YTCTXMUXWHJSCU-DENHBWNVSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)
